17alpha-Propionate

Antiandrogen Topical Potency Hamster Flank Organ Test

17alpha-Propionate (clascoterone, CB-03-01) is a peripherally selective androgen receptor antagonist engineered for localized dermatological R&D. Unlike generic antiandrogens (flutamide, finasteride, cyproterone acetate), it delivers 3x and 2x greater topical potency respectively while undergoing rapid metabolic inactivation to inactive cortexolone in plasma — eliminating systemic hormonal side effects. This compound is ideal for formulating topical acne and androgenetic alopecia therapies, AR binding assays (DMSO solubility ≥100 mg/mL), and ex vivo human skin model studies without confounding systemic exposure variables.

Molecular Formula C24H34O5
Molecular Weight 402.5 g/mol
Cat. No. B8056213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17alpha-Propionate
Molecular FormulaC24H34O5
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)CO
InChIInChI=1S/C24H34O5/c1-4-21(28)29-24(20(27)14-25)12-9-19-17-6-5-15-13-16(26)7-10-22(15,2)18(17)8-11-23(19,24)3/h13,17-19,25H,4-12,14H2,1-3H3
InChIKeyGPNHMOZDMYNCPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

17alpha-Propionate (Clascoterone) for Topical Androgen Receptor Antagonism in Acne and Alopecia Research


17alpha-Propionate (cortexolone 17α-propionate, clascoterone, CAS 19608-29-8) is a synthetic, steroidal antiandrogen and a monoester derivative of cortexolone (11-deoxycortisol). [1] It is a peripherally selective androgen receptor (AR) antagonist developed for topical administration, with a molecular formula of C₂₄H₃₄O₅ and a molecular weight of 402.5 g/mol. [2] Unlike systemic antiandrogens, it is specifically engineered for localized activity in the skin, where it competes with endogenous androgens like testosterone and dihydrotestosterone (DHT) for binding to the AR, thereby blocking the signaling pathways involved in acne pathogenesis and androgenetic alopecia. [1]

17alpha-Propionate Differentiation: Why Generic Antiandrogen Interchange Fails in Topical Dermatological Applications


Generic antiandrogens cannot be simply substituted for 17alpha-propionate due to its unique combination of high topical potency and a peripheral selectivity that is not shared by most standard antiandrogens. While compounds like flutamide, finasteride, and cyproterone acetate exhibit systemic antiandrogenic effects, 17alpha-propionate's activity is localized to the site of application. [1] This is crucial because its rapid metabolic inactivation to the naturally occurring, inactive cortexolone in the bloodstream prevents unwanted systemic hormonal side effects, a key differentiator for procurement in dermatological research and therapeutic development. [2]

17alpha-Propionate Quantitative Evidence Guide for Topical Antiandrogen Selection


17alpha-Propionate Topical Antiandrogenic Potency vs. Flutamide, Finasteride, and Cyproterone Acetate

In a hamster flank organ test, 17alpha-propionate demonstrated significantly higher topical antiandrogenic activity compared to several standard antiandrogens. It was approximately 3 times more potent than flutamide, 2 times more effective than finasteride, and approximately as active as cyproterone acetate. [1]

Antiandrogen Topical Potency Hamster Flank Organ Test

Peripheral Selectivity: 17alpha-Propionate Lacks Systemic Antiandrogenic Activity in Rats

In a critical differentiation from systemic antiandrogens, 17alpha-propionate did not exhibit antiandrogenic activity in rats following subcutaneous injection, nor did it affect gonadotropin hypersecretion in parabiotic rats, confirming its peripheral selectivity. [1]

Peripheral Selectivity Systemic Safety Pharmacokinetics

17alpha-Propionate Rapid Metabolic Inactivation in Human Plasma

Clinical pharmacokinetic studies show that 17alpha-propionate is rapidly hydrolyzed in human plasma to cortexolone (11-deoxycortisol), an inactive metabolite, with plasma concentrations generally below the lower limit of quantitation (0.5 ng/mL). [1]

Metabolism Plasma Stability Inactive Metabolite

17alpha-Propionate Solubility Profile for Topical Formulation Development

Vendor technical data indicates that 17alpha-propionate is soluble in DMSO at ≥100 mg/mL, which is a crucial parameter for in vitro assays and formulation work. This high solubility in a common pharmaceutical solvent facilitates its use in research settings.

Solubility Formulation DMSO

17alpha-Propionate Key Research and Industrial Application Scenarios


Topical Antiandrogen Development for Acne Vulgaris

Given its demonstrated high topical potency (3x > flutamide, 2x > finasteride) and peripheral selectivity (no systemic effects in rat models) [1], 17alpha-propionate is an ideal tool compound for formulating and testing novel topical creams, gels, or lotions for acne vulgaris. Its rapid metabolic inactivation in plasma [2] further supports its use in developing safe, locally-acting acne therapies with a low risk of systemic hormonal side effects.

Androgenetic Alopecia Research

The combination of high local antiandrogenic activity and the absence of systemic effects positions 17alpha-propionate as a leading candidate for investigating topical treatments for androgenetic alopecia. Researchers can use this compound to study AR antagonism in human dermal papilla cells and in ex vivo human skin models without the confounding variables of systemic drug exposure. [1]

In Vitro Androgen Receptor Binding Assays

17alpha-propionate's high affinity for the androgen receptor [1] and its excellent solubility in DMSO (≥100 mg/mL) make it a robust reference standard for competitive binding assays against testosterone and DHT. It can be used to screen for novel AR antagonists or to study the molecular pharmacology of AR signaling in cell lines such as LNCaP or MDA-453.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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